molecular formula C16H9Cl2NO3 B3035736 3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one CAS No. 338412-05-8

3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one

Cat. No. B3035736
CAS RN: 338412-05-8
M. Wt: 334.1 g/mol
InChI Key: PYWVDDLPQZNQMF-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one (DCPCI) is an organic compound belonging to the family of chromeno[3,4-d]isoxazoles, which are known for their diverse biological activities. DCPCI is a potential drug candidate with potential applications in the treatment of various diseases and disorders. It has been studied for its ability to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and for its potential to modulate the activity of the central nervous system.

Scientific Research Applications

Supramolecular Networks

The study by Rajalakshmi et al. (2012) highlights the impact of substituent variations on the supramolecular network formation in chromenoisoxazol compounds. They observed significant differences in intermolecular interaction patterns when a fluorine atom was replaced by chlorine in the main molecular scaffold, demonstrating the sensitivity of these compounds to subtle structural changes (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2012).

Green Synthesis Methods

Kumari, Rajeswari, and Khurana (2016) reported a green approach for synthesizing chromenoisoxazolone derivatives, emphasizing environmentally friendly methods. Their research contributes to the sustainable development of these compounds, showcasing the feasibility of eco-friendly synthesis routes (Kumari, Rajeswari, & Khurana, 2016).

Novel Compound Synthesis

The work by Xie et al. (2005) focused on synthesizing new dihydropyrroloisoxazole derivatives, broadening the scope of compounds in this chemical category. Their findings contribute to expanding the library of chromenoisoxazolone compounds with potential applications in various fields (Xie, Liu, Hui, Liu, & Sun, 2005).

Crystal Structure Analysis

Malathy et al. (2015) analyzed the crystal structure of a chromenoisoxazole compound, providing insights into its molecular geometry and potential interactions. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Malathy, Ganapathy, Srinivasan, & Manickam, 2015).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-3a,9b-dihydrochromeno[3,4-d][1,2]oxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-9-5-3-6-10(18)12(9)14-13-15(22-19-14)8-4-1-2-7-11(8)21-16(13)20/h1-7,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWVDDLPQZNQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(C(=NO3)C4=C(C=CC=C4Cl)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one
Reactant of Route 2
3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one
Reactant of Route 3
Reactant of Route 3
3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one
Reactant of Route 4
3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one
Reactant of Route 5
3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one
Reactant of Route 6
3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one

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